molecular formula C20H21N3O2 B6477195 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640964-48-1

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

Cat. No.: B6477195
CAS No.: 2640964-48-1
M. Wt: 335.4 g/mol
InChI Key: BQTAPPAHRZEIFB-UHFFFAOYSA-N
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Description

3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a pyrazolyl-phenyl-ethyl side chain

Mechanism of Action

Target of Action

The primary target of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is the 5-hydroxytryptamine 2A (5-HT2A) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central nervous system, platelets, and many other tissues .

Mode of Action

This compound acts as an antagonist at the 5-HT2A receptor . This compound is highly selective for the 5-HT2A receptor, showing over 2000-fold selectivity compared to 5-HT2C and 5-HT2B receptors .

Biochemical Pathways

The 5-HT2A receptor is involved in several important biochemical pathways. When blocked by this compound, the amplification of ADP-stimulated human and dog platelet aggregation mediated by 5-HT is inhibited . This suggests a role in the regulation of platelet function and potentially in the prevention of thrombosis . Additionally, the compound inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells, indicating a potential role in the regulation of vascular smooth muscle proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its oral bioavailability . After oral administration to dogs, it resulted in acute (1-h) and subchronic (10-day) inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood . Two active metabolites, APD791-M1 and APD791-M2, were generated upon incubation of the compound with human liver microsomes and were also identified in dogs after oral administration . The affinity and selectivity profiles of both metabolites were similar to the parent compound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of 5-HT-mediated amplification of ADP-stimulated platelet aggregation and 5-HT-stimulated DNA synthesis in vascular smooth muscle cells . These effects suggest potential therapeutic applications in conditions where platelet aggregation and vascular smooth muscle proliferation are detrimental, such as in cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine using hydrogenation over palladium on carbon.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN), potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), thiols, amines.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of thioether or amine derivatives.

Scientific Research Applications

3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.

    Medicine: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}benzamide: Similar structure but with a different position of the pyrazole ring.

    3-Methoxy-N-{2-[4-(1-methyl-1H-imidazol-5-yl)phenyl]ethyl}benzamide: Contains an imidazole ring instead of a pyrazole ring.

    3-Methoxy-N-{2-[4-(1-methyl-1H-triazol-5-yl)phenyl]ethyl}benzamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

The unique combination of the methoxy group, benzamide core, and pyrazolyl-phenyl-ethyl side chain in 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide provides distinct binding properties and biological activity compared to its analogs. This makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, also known as APD791, is a compound that has garnered attention for its pharmacological properties, particularly as a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This article explores the biological activity of APD791, highlighting its mechanism of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : this compound

APD791 functions primarily as a selective antagonist for the 5-HT2A receptor. It exhibits high-affinity binding with an inhibition constant (K(i)) of approximately 4.9 nM and demonstrates functional inverse agonism by inhibiting inositol phosphate accumulation in cells expressing the human 5-HT2A receptor . This selectivity is significant, as it shows over 2000-fold selectivity for the 5-HT2A receptor compared to other serotonin receptors such as 5-HT2C and 5-HT2B .

Antiplatelet Activity

One of the notable biological activities of APD791 is its effect on platelet aggregation. The compound has been shown to inhibit serotonin-mediated amplification of ADP-stimulated platelet aggregation in both human and canine models, with IC(50) values of 8.7 nM and 23.1 nM, respectively . This antiplatelet effect is crucial for potential therapeutic applications in cardiovascular diseases where platelet aggregation plays a significant role.

Vascular Pharmacology

In addition to its antiplatelet properties, APD791 has demonstrated effects on vascular smooth muscle. It inhibits serotonin-stimulated DNA synthesis in rabbit aortic smooth muscle cells (IC(50) = 13 nM) and reduces vasoconstriction in rabbit aortic rings . These findings suggest that APD791 may have utility in managing conditions characterized by excessive vascular contraction.

Pharmacokinetics

Oral administration of APD791 has been studied in canine models, revealing both acute and subchronic inhibition of serotonin-mediated platelet aggregation . The compound is metabolized into two active metabolites (APD791-M1 and APD791-M2), which retain similar affinity and selectivity profiles to the parent compound, indicating a sustained pharmacological effect following administration.

Case Studies and Research Findings

Several studies have investigated the biological activity of APD791:

  • Study on Antiplatelet Effects :
    • Objective : To evaluate the impact of APD791 on platelet aggregation.
    • Findings : Demonstrated significant inhibition of serotonin-mediated platelet aggregation in vitro and in vivo models, supporting its potential use in thrombotic disorders.
  • Vascular Smooth Muscle Study :
    • Objective : To assess the effects on vascular smooth muscle cell proliferation.
    • Findings : APD791 effectively inhibited DNA synthesis stimulated by serotonin, suggesting a role in preventing vascular remodeling associated with hypertension .

Summary Table of Biological Activities

Biological ActivityIC(50) ValueModel UsedReference
Platelet Aggregation Inhibition8.7 nM (human)Human Platelets
Vascular Smooth Muscle Inhibition13 nMRabbit Aortic Smooth Muscle
Serotonin Receptor BindingK(i) = 4.9 nMMembrane Binding Assays

Properties

IUPAC Name

3-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-23-19(11-13-22-23)16-8-6-15(7-9-16)10-12-21-20(24)17-4-3-5-18(14-17)25-2/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTAPPAHRZEIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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